molecular formula C20H20N4O2S B486059 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl diphenylcarbamate CAS No. 501104-15-0

4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl diphenylcarbamate

Cat. No.: B486059
CAS No.: 501104-15-0
M. Wt: 380.5g/mol
InChI Key: IHPLCSYLYJJBMV-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl diphenylcarbamate is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry

Scientific Research Applications

4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl diphenylcarbamate has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl diphenylcarbamate typically involves the reaction of piperidine with 1,2,5-thiadiazole and diphenylcarbamate. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl diphenylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl diphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl diphenylcarbamate is unique due to its specific combination of the piperidine ring, thiadiazole moiety, and diphenylcarbamate group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

(4-piperidin-1-yl-1,2,5-thiadiazol-3-yl) N,N-diphenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c25-20(26-19-18(21-27-22-19)23-14-8-3-9-15-23)24(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPLCSYLYJJBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NSN=C2OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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